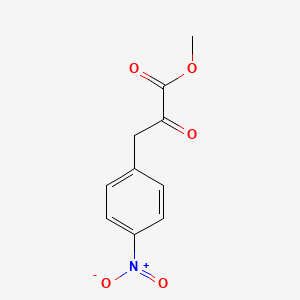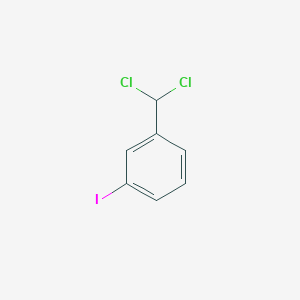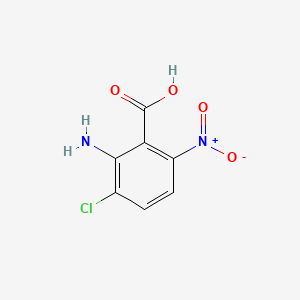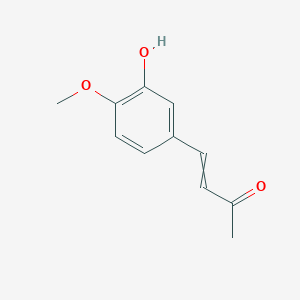
3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid typically involves the bromination and nitration of a phenyl ring followed by the introduction of the 2-oxopropanoic acid group. One common method involves the reaction of 2-bromo-6-nitrophenol with a suitable acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-(2-Amino-6-bromophenyl)-2-oxopropanoic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological processes, depending on its structural modifications and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-nitrophenol: Shares the bromine and nitro groups but lacks the 2-oxopropanoic acid moiety.
(2-Bromo-6-nitrophenyl)(methyl)sulfane: Contains a methylsulfane group instead of the 2-oxopropanoic acid group.
Uniqueness
3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of the 2-oxopropanoic acid group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6BrNO5 |
|---|---|
Poids moléculaire |
288.05 g/mol |
Nom IUPAC |
3-(2-bromo-6-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
PZKXFJHTVUESPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CC(=O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)

![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)







